

molecular weight of AF488 carboxylic acid

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Compound of Interest

Compound Name: AF488 carboxylic acid

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Technical Guide: AF488 Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties and applications of **AF488 carboxylic acid**, a key fluorescent dye derivative. The information is tailored for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and visual representations of workflows.

Core Properties of AF488 Carboxylic Acid

AF488 carboxylic acid is the non-reactive form of the bright and photostable green-fluorescent dye, AF488. It serves as a crucial reference standard in labeling experiments and as a precursor for synthesizing reactive forms of the dye.

Quantitative Data Summary

The following table summarizes the key quantitative properties of **AF488 carboxylic acid**.

Property	Value	Source
Molecular Weight	648.74 g/mol	[1][2]
Molecular Formula	C ₂₁ H ₁₁ K ₃ N ₂ O ₁₁ S ₂	[1][3][4]
Excitation Maximum (λ _{ex})	470 nm	[1][2]
Emission Maximum (λ _{em})	520 nm	[1][2]
Purity	>95% (via HPLC-MS)	[4]
Solubility	Good in DMSO and DMF	[4]
Storage Conditions	-20°C in the dark for up to 12 months	[4]

Experimental Protocols

While **AF488 carboxylic acid** is itself non-reactive, it is a critical starting material for conjugation to biomolecules. The carboxylic acid group can be activated to create amine-reactive esters, such as NHS esters or TFP esters, which then readily couple with primary amines on proteins, antibodies, and other molecules.

General Protocol for Protein Labeling via Carbodiimide Chemistry

This protocol outlines a general method for conjugating **AF488 carboxylic acid** to a protein using a water-soluble carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Materials:

- **AF488 carboxylic acid**
- Protein to be labeled (in an amine-free buffer, e.g., PBS)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS

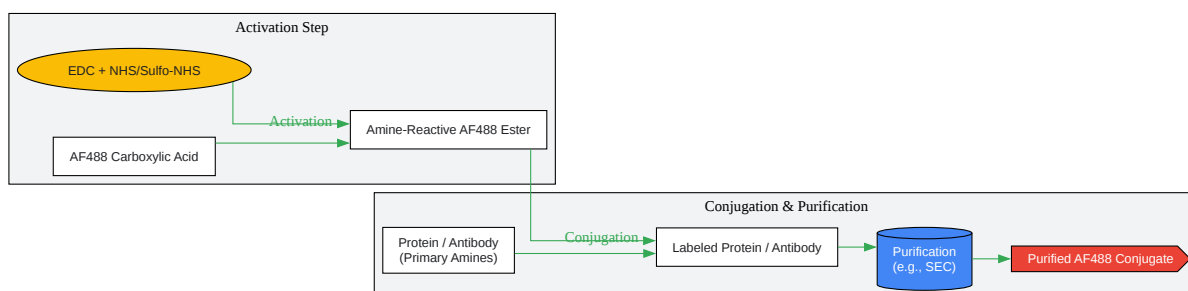
- Conjugation buffer (e.g., 0.1 M MES, pH 6.0)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5)
- Purification column (e.g., size-exclusion chromatography)

Procedure:

- Dissolve **AF488 carboxylic acid**: Prepare a stock solution of **AF488 carboxylic acid** in an organic solvent like DMSO or DMF.
- Prepare the protein: Dissolve the protein in the conjugation buffer at a suitable concentration (typically 1-10 mg/mL).
- Activate the dye: In a separate reaction, mix **AF488 carboxylic acid** with EDC and NHS (or Sulfo-NHS) in the conjugation buffer. The molar ratio of dye:EDC:NHS is typically 1:1.2:1.2. Allow this reaction to proceed for 15-30 minutes at room temperature to form the amine-reactive ester.
- Conjugation: Add the activated dye solution to the protein solution. The molar ratio of dye to protein will depend on the desired degree of labeling and should be optimized for each specific application. Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.
- Quench the reaction: Add the quenching buffer to the reaction mixture to stop the labeling process by reacting with any remaining active ester. Incubate for 30-60 minutes.
- Purify the conjugate: Separate the labeled protein from the unreacted dye and other reaction components using a size-exclusion chromatography column.
- Characterize the conjugate: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the dye.

Workflow Visualization

The following diagram illustrates the general workflow for labeling a primary amine-containing molecule with **AF488 carboxylic acid**.



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AF488 carboxylic acid conjugation workflow.

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